molecular formula C14H7F2N3O3S B2517461 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 313520-81-9

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B2517461
CAS RN: 313520-81-9
M. Wt: 335.28
InChI Key: NFSMZPHJCTUMKQ-UHFFFAOYSA-N
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Description

“N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring in this compound is substituted with two fluorine atoms at the 4 and 6 positions. The compound also contains a nitrobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The benzothiazole ring is substituted with two fluorine atoms at the 4 and 6 positions. The compound also contains a nitrobenzamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and could potentially undergo reduction reactions to form an amine. The amide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring, nitro group, and amide group would likely make this compound relatively polar. The fluorine atoms would likely contribute to the compound’s stability and could influence its reactivity .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Behaviors of Benzoxazole Compounds : The study by Zeybek et al. (2009) explores the electrochemical behaviors of benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, using various voltammetric techniques. This research indicates potential applications in quantitative electrochemical determinations of such compounds (Zeybek et al., 2009).

Spectroscopic and Structural Analysis

  • FTIR, Raman, and DFT Studies : Ünsalan et al. (2020) conducted a study on the molecular structures and vibrational wavenumbers of benzothiazole derivatives, including 2-[4-(4-nitrobenzamido)phenyl]benzothiazole, using IR, Raman spectroscopy, and DFT calculations. This research is crucial for understanding the chemical reactivity and potential applications in material science (Ünsalan et al., 2020).

Synthesis and Antitumor Evaluation

  • Anticancer Potential of Benzimidazole Derivatives : Romero-Castro et al. (2011) synthesized and evaluated a series of benzimidazole derivatives, including compounds related to nitrobenzamides, for their potential as anticancer agents. This research suggests the application of these compounds in developing new anticancer drugs (Romero-Castro et al., 2011).

Antibacterial Activity

  • Antibacterial Activity Against Streptococcus Pyogenes : Gupta (2018) synthesized and evaluated hydroxy-substituted benzothiazole derivatives for their antibacterial activity, indicating potential applications in combating bacterial infections (Gupta, 2018).

  • Synthesis and Evaluation Against Pseudomonas aeruginosa : Another study by Gupta (2018) focused on the synthesis of nitro-substituted benzothiazole derivatives and their antibacterial activity against Pseudomonas aeruginosa, suggesting their use in treating infections caused by this bacterium (Gupta, 2018).

Luminescence in Lanthanide Complexes

  • NIR Luminescence of Lanthanide Complexes : Ilichev et al. (2019) investigated the use of perfluorinated 2-mercaptobenzothiazole as a ligand in lanthanide-based NIR luminophores. This study opens pathways for applications in NIR laser technologies (Ilichev et al., 2019).

Quality Control in Anticonvulsants

  • Quality Control Methods for Anticonvulsants : Sych et al. (2018) developed quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating its application in standardizing anticonvulsant substances (Sych et al., 2018).

Crystal Engineering

  • Crystal Engineering with Hydrogen and Halogen Bonds : Tothadi and Desiraju (2013) demonstrated the use of 4-nitrobenzamide in crystal engineering, leveraging hydrogen and halogen bonds for the formation of ternary cocrystals (Tothadi & Desiraju, 2013).

Future Directions

The study of benzothiazole derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis and testing of this compound for potential biological activities, as well as further studies to understand its physical and chemical properties .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-1-3-9(4-2-7)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSMZPHJCTUMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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